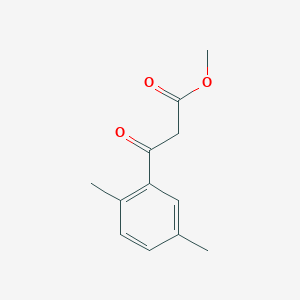

Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate

Description

Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate is a β-keto ester characterized by a 2,5-dimethylphenyl substituent attached to a 3-oxopropanoate backbone with a methyl ester group. This compound belongs to a broader class of aryl-substituted β-keto esters, which are widely studied for their synthetic versatility in organic chemistry, particularly as intermediates in the preparation of heterocycles, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H14O3/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3 |

InChI Key |

MVUZWDZLWCFGSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,5-dimethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Formation of 3-(2,5-dimethylphenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(2,5-dimethylphenyl)-3-hydroxypropanoate.

Substitution: Formation of substituted derivatives such as 3-(2,5-dimethyl-4-nitrophenyl)-3-oxopropanoate.

Scientific Research Applications

Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which may further interact with biological pathways. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate, the following structurally related compounds are analyzed:

Ethyl 3-(3,5-Dimethylphenyl)-3-Oxopropanoate (MK1, Compound 53)

Structural Differences :

- Ester group : Ethyl vs. methyl ester.

- Substituent positions : 3,5-dimethylphenyl vs. 2,5-dimethylphenyl.

Key Comparisons :

- Synthetic Utility: Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (MK1) is used as a precursor for pyrazolopyrimidinone derivatives via reactions with amines under acidic conditions .

- Steric Effects : The 2,5-dimethylphenyl group in the target compound introduces ortho-substitution, which may impose greater steric hindrance compared to the para-substituted 3,5-dimethylphenyl group in MK1. This could affect cyclization or nucleophilic addition reactions.

- Molecular Weight : The ethyl ester (MK1) has a molecular weight of 234.26 g/mol (C₁₃H₁₆O₃), while the methyl analog would theoretically weigh 220.23 g/mol (C₁₂H₁₄O₃), reflecting the difference in ester alkyl chain length .

Ethyl 3-(3,5-Difluorophenyl)-2,2-Dimethyl-3-Oxopropanoate

Structural Differences :

- Substituents : 3,5-Difluorophenyl vs. 2,5-dimethylphenyl.

- Additional Groups: A 2,2-dimethyl substitution on the propanoate chain.

Key Comparisons :

- This could influence enolate formation or nucleophilic reactivity .

- Physicochemical Properties : The difluoro derivative has a molecular weight of 256.25 g/mol (C₁₃H₁₄F₂O₃) and a distinct SMILES pattern (

C(OCC)(=O)C(C)(C)C(C1=CC(F)=CC(F)=C1)=O), highlighting structural complexity that may reduce solubility relative to the target compound .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f)

Structural Differences :

- Core Structure : Propanamide with thiazole-oxadiazole vs. β-keto ester.

- Functional Groups : Sulfanyl and amide groups vs. ester and ketone.

Key Comparisons :

- Biological Relevance : Compound 7f (molecular weight 389 g/mol , C₁₇H₁₉N₅O₂S₂) demonstrates the impact of heterocyclic appendages on bioactivity, such as antimicrobial or enzyme inhibitory effects. In contrast, the simpler β-keto ester structure of the target compound may prioritize synthetic utility over direct biological activity .

- Thermal Stability : Compound 7f has a melting point of 134–178°C , whereas β-keto esters like MK1 typically exhibit lower melting points due to reduced molecular rigidity .

Biological Activity

Methyl 3-(2,5-dimethylphenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a ketone moiety. The presence of the 2,5-dimethylphenyl group contributes to its unique chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 206.24 g/mol.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, which could make it useful in treating infections caused by bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key enzymes essential for microbial survival.

- Anti-inflammatory Effects : Preliminary findings indicate that the compound may reduce inflammation by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The compound has shown potential as an antioxidant, protecting cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. These interactions can influence biochemical pathways critical for cellular function:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or inflammatory responses, thereby exerting its therapeutic effects.

- Receptor Modulation : It may also interact with cellular receptors, altering signaling pathways that regulate inflammation and immune responses.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Anti-inflammatory Assessment : In an animal model of induced inflammation, administration of the compound at doses of 10 and 20 mg/kg resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory disorders.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.